4-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline
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Overview
Description
4-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline typically involves multi-step procedures. One common method includes the reaction of 1,3-benzoxazole with piperazine under controlled conditions to form the intermediate product. This intermediate is then reacted with tetrahydroquinazoline derivatives to yield the final compound. The reaction conditions often involve the use of solvents like toluene and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction could produce tetrahydroquinazoline analogs.
Scientific Research Applications
4-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways. The compound may act as an antagonist or agonist at various receptor sites, influencing neurotransmitter activity and cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Shares the piperazine and benzothiazole moieties.
2-Cyclohexyl-1,3-benzoxazol-6-yl derivatives: Contains the benzoxazole structure.
4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazineethanol: Features a piperazine ring and a benzothiazepine structure.
Uniqueness
4-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline is unique due to its combination of benzoxazole, piperazine, and tetrahydroquinazoline moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H21N5O |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]-1,3-benzoxazole |
InChI |
InChI=1S/C19H21N5O/c1-2-6-15-14(5-1)18(21-13-20-15)23-9-11-24(12-10-23)19-22-16-7-3-4-8-17(16)25-19/h3-4,7-8,13H,1-2,5-6,9-12H2 |
InChI Key |
NMFCJLRWEQZZKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCN(CC3)C4=NC5=CC=CC=C5O4 |
Origin of Product |
United States |
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